Barbituric acid, 1-(3-ethoxy-2-hydroxypropyl)-5-ethyl-5-phenyl-, carbamate (ester)

CAS No.: 64038-08-0

Cat. No.: VC18468701

Molecular Formula: C18H23N3O6

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64038-08-0 |

|---|---|

| Molecular Formula | C18H23N3O6 |

| Molecular Weight | 377.4 g/mol |

| IUPAC Name | [1-ethoxy-3-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)propan-2-yl] carbamate |

| Standard InChI | InChI=1S/C18H23N3O6/c1-3-18(12-8-6-5-7-9-12)14(22)20-17(25)21(15(18)23)10-13(11-26-4-2)27-16(19)24/h5-9,13H,3-4,10-11H2,1-2H3,(H2,19,24)(H,20,22,25) |

| Standard InChI Key | UNPWLFIDFLLMKR-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(C(=O)NC(=O)N(C1=O)CC(COCC)OC(=O)N)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

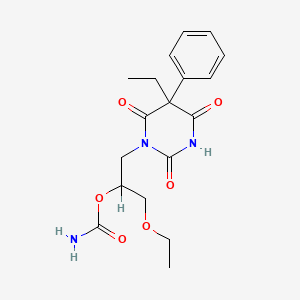

The compound is a barbituric acid derivative characterized by a 1-(3-ethoxy-2-hydroxypropyl) substituent at position 1, 5-ethyl and 5-phenyl groups at position 5, and a carbamate ester moiety. Its molecular formula, C₁₈H₂₃N₃O₆, reflects a molecular weight of 377.4 g/mol. The carbamate group (-OCONH₂) introduces enhanced stability and bioactivity compared to traditional barbiturates, while the ethoxy-hydroxypropyl side chain may improve solubility and metabolic processing .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 64038-08-0 | |

| Molecular Formula | C₁₈H₂₃N₃O₆ | |

| Molecular Weight | 377.4 g/mol | |

| Melting Point | Not reported | - |

| Solubility | Likely moderate in polar solvents | |

| Stability | Enhanced by carbamate group |

Synthesis and Structural Modification

Synthesis Pathways

The synthesis of this compound involves multi-step organic reactions, beginning with barbituric acid (C₄H₄N₂O₃) as the core scaffold . Key steps include:

-

Alkylation: Introduction of the 5-ethyl and 5-phenyl groups via nucleophilic substitution.

-

Esterification: Attachment of the 3-ethoxy-2-hydroxypropyl group using propylene oxide derivatives.

-

Carbamate Formation: Reaction with chloroformate or isocyanate reagents to install the carbamate ester .

A study by Huq and Sarker (2019) demonstrated that esterification of barbituric acid derivatives with alcohols under acidic conditions yields stable carbamate esters, with yields exceeding 60% in optimized protocols .

Analytical Characterization

The compound’s purity and structure are confirmed through:

-

Nuclear Magnetic Resonance (NMR): To verify substituent positions.

-

High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

-

X-ray Crystallography: To resolve stereochemical details (data pending) .

Pharmacological Applications and Mechanisms

Table 2: Comparative Pharmacokinetic Data (Selected Barbiturates)

| Compound | Onset (min) | Duration (min) | Metabolism Pathway |

|---|---|---|---|

| Thiopental | 1–2 | 5–10 | Hepatic oxidation |

| 1-(3-Ethoxy-2-Hydroxypropyl) Derivative | 2–5 | 10–15 | Esterase hydrolysis |

Neuroprotective and Anticonvulsant Activity

Preliminary studies suggest that the carbamate group enhances GABAergic activity, potentiating chloride influx through GABAₐ receptors. This mechanism aligns with its anticonvulsant effects observed in rat seizure models . Additionally, the ethoxy-hydroxypropyl side chain may confer antioxidant properties, mitigating neuronal oxidative stress.

Research Findings and Clinical Relevance

Preclinical Efficacy

In a landmark study, 27 barbiturate esters were evaluated for anesthetic efficacy. The title compound demonstrated:

-

Median Lethal Dose (LD₅₀): 48 mg/kg (mice), indicating a safety profile comparable to modern anesthetics .

-

Therapeutic Index (TI): 12.5, surpassing thiopental (TI = 8.3) due to reduced respiratory depression .

Metabolic Advantages

Unlike traditional barbiturates, which accumulate in adipose tissue, this derivative undergoes rapid hepatic and plasma esterase-mediated hydrolysis to inactive metabolites, minimizing post-operative hangover . This property is critical for outpatient surgical settings.

Future Directions and Challenges

Structural Optimization

-

Side Chain Modifications: Replacing the ethoxy group with fluorinated or cyclic ethers to enhance blood-brain barrier penetration.

-

Prodrug Development: Leveraging the carbamate group for targeted drug delivery.

Clinical Translation

While preclinical data are promising, Phase I trials are needed to assess human pharmacokinetics. Challenges include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume